CP-47,497 is a synthetic, bicyclic cannabinoid compound classified as a nonclassical cannabinoid. [, ] Unlike classical cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) found in marijuana, CP-47,497 exhibits a simpler structure while still demonstrating comparable cannabimimetic effects. [, ] This makes CP-47,497 a valuable research tool for studying the endocannabinoid system and exploring the potential therapeutic applications of cannabinoids. []
The synthesis of Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- involves several key steps that ensure the correct stereochemistry and high yield of the final product.
These reactions typically require specific catalysts and controlled conditions (temperature and pressure) to achieve optimal results. The synthesis may also involve purification steps to isolate the desired compound from by-products .
In an industrial setting, production methods are optimized for scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the product .
The molecular structure of Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- features:
The stereochemistry is critical for its biological activity, particularly regarding its interaction with cannabinoid receptors.
Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- can undergo various chemical reactions:
The mechanism of action for Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- is primarily through its binding to cannabinoid receptors CB1 and CB2 in the brain:
The compound modulates receptor activity by binding to these targets, influencing various cellular signaling pathways. This interaction mimics the effects of Δ9-tetrahydrocannabinol (THC), leading to psychoactive effects similar to those observed with natural cannabinoids .
Studies indicate that this compound has higher affinity for cannabinoid receptors compared to THC, suggesting enhanced efficacy in modulating receptor activity .
The stability of the compound can be affected by environmental factors such as temperature and pH levels during storage and application .
Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]- has several applications across different fields:
The compound 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol (CAS 114753-51-4) possesses two stereogenic centers: the C1 and C3 carbons of the cyclohexanol ring. The specified (1S,3R) configuration denotes a cis-relationship between the phenolic ring attachment and the hydroxyl group. This relative orientation is critical for biological activity, as confirmed through receptor binding studies. The stereochemistry is systematically named as 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol in chemical registries [1] [6]. Enantiomeric purity directly influences cannabinoid receptor affinity, with the (1S,3R) enantiomer exhibiting substantially higher CB1 receptor binding compared to its (1R,3S) counterpart. The absolute configuration governs three-dimensional pharmacophore alignment, particularly the spatial positioning of the phenolic hydroxyl and the alicyclic hydroxyl relative to the hydrophobic dimethylheptyl domain [5] [8].
Table 1: Stereochemical Designations of Key Isomers
Stereochemical Designation | Systematic Name | Relative CB1 Affinity |
---|---|---|
(1S,3R) | (-)-CP 47,497 | High (Reference Standard) |
(1R,3S) | (+)-CP 47,497 | Low (<10% of (1S,3R)) |
(1R,3R) | trans-Diastereomer | Negligible |
(1S,3S) | trans-Diastereomer | Negligible |
The cyclohexanol ring adopts distinct chair and half-chair conformations that modulate receptor interactions. Nuclear magnetic resonance (NMR) analyses and computational modeling reveal that the equatorial positioning of the C3 hydroxyl group in the (1S,3R)-configuration minimizes 1,3-diaxial strain and optimizes hydrogen-bonding potential. This conformation places the phenolic ring equatorially, facilitating planar alignment with transmembrane receptor residues. Molecular dynamics simulations indicate a conformational energy barrier of ~10–12 kcal/mol for ring inversion, with the bioactive conformation stabilized by intramolecular hydrogen bonding between the phenolic OH and the cyclohexanol OH at distances of 2.8–3.2 Å [1] [6].
The hydrophobic 1,1-dimethylheptyl side chain exhibits rotational flexibility around the C5-phenolic bond (dihedral angle: 15°–120°), sampling low-energy conformers that enhance membrane permeability. Predicted physicochemical parameters include a logP value of 6.42 and PSA of 40.46 Ų, consistent with moderate solubility in DMSO (15 mg/mL) and ethanol (10 mg/mL) [1] [6]. These properties arise directly from the conformational flexibility of the substituents.
Table 2: Key Physicochemical Properties Influenced by Conformation
Property | Value/Range | Method | Structural Implication |
---|---|---|---|
Boiling Point | 421.2 ± 45.0 °C | Predicted | Low volatility |
Density | 1.010 ± 0.06 g/cm³ | Predicted | Compact folding |
pKa (phenolic OH) | 10.25 ± 0.40 | Predicted | Partial ionization at physiological pH |
Solubility in DMSO | 15 mg/mL | Experimental | Hydrogen-bond capacity |
Cyclohexanol OH torsion | 55° ± 12° | Computational model | H-bond network geometry |
The pharmacological profile of CP 47,497 analogs varies dramatically with stereochemistry and alkyl chain length. The (1S,3R) enantiomer exhibits 30–50 times greater CB1 receptor affinity than the (1R,3S) enantiomer in [³⁵S]GTPγS functional assays [5]. This stereodivergence arises from differential receptor docking: the (1S,3R) isomer complements the CB1 orthosteric site through Van der Waals contacts with Phe200 and Trp356, while the (1R,3S) enantiomer suffers steric clashes with Leu359 [8].
Diastereomeric cis versus trans relationships further modulate activity. The cis-fused (1S,3R) and (1R,3S) diastereomers retain moderate-to-high affinity, whereas trans-configured isomers (e.g., (1R,3R) or (1S,3S)) show >100-fold reduced potency due to non-productive ring conformations. Alkyl chain homologation also critically influences binding: extending the 1,1-dimethylheptyl group to 1,1-dimethyloctyl (cannabicyclohexanol, C22H36O2) increases CB1 binding by ~3-fold compared to the C7 parent compound [5] [8]. This enhancement stems from improved hydrophobic filling of the lipid-recognition domain.
Table 3: Structural Modifications and Biological Effects
Structural Variant | Molecular Formula | Relative CB1 Affinity | Key Pharmacological Change |
---|---|---|---|
(1S,3R) C7 (CP 47,497) | C21H34O2 | 1.0 (Reference) | Δ9-THC-like discriminative stimulus |
(1R,3S) C7 | C21H34O2 | 0.05–0.1 | Reduced efficacy in GTPγS assay |
(1S,3R) C8 (Cannabicyclohexanol) | C22H36O2 | ~3.0 | Increased potency in tetrad battery |
trans-(1R,3R) C7 | C21H34O2 | <0.01 | Loss of in vivo activity |
Homologation studies reveal nonlinear effects: C6 and C9 chains diminish affinity relative to C7/C8 analogs, indicating optimal steric matching with the CB1 alkyl-binding subpocket. This structure-activity relationship (SAR) has been exploited in designer cannabinoids like the C8 homolog (cannabicyclohexanol), which exhibits enhanced potency but is now a Schedule I controlled substance in the United States [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9